1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl pyrazole-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-5-7(11-12)8(13)15-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUOORGRDGCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The subsequent esterification with methyl chloroformate yields the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Case Studies
- Pyrazole in Drug Discovery :
Substituted pyrazole dicarboxylates are pivotal in synthesizing JAK2/STAT3 inhibitors, leveraging the core’s metabolic stability . - Azetidine in Oncology :
1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate derivatives are intermediates in Elironrasib (RMC-6291), a covalent KRASG12C inhibitor . - Piperidine in CNS Drugs: Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate (CAS 503167-62-2) is a key intermediate in dopamine receptor modulators .
Biological Activity
1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate (CAS No. 1820607-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazoles, including this compound, are recognized for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring with tert-butyl and methyl substituents along with two carboxylate groups. This arrangement is significant as it influences the compound's reactivity and biological interactions.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have shown interactions with various molecular targets:
- Enzyme Inhibition : Many pyrazoles inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling.
- Antioxidant Activity : Pyrazoles often exhibit antioxidant properties that can mitigate oxidative stress in cells .
Biological Activities
Research indicates that this compound may possess the following biological activities:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Pyrazole derivatives are often studied for their ability to reduce inflammation in vitro and in vivo .
- Anticancer Activity : Some studies indicate that similar compounds can inhibit cancer cell growth through various mechanisms .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Studies
In vitro assays demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in human cell lines. This effect was comparable to known anti-inflammatory drugs, indicating its potential therapeutic application .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor binding |
| Other Pyrazole Derivatives | Varies (e.g., anticancer) | Similar mechanisms as above |
| Indole Derivatives | Antiviral, Anticancer | Enzyme inhibition, DNA intercalation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via tandem cross-coupling/electrocyclization reactions. For example, enol triflates or diazoacetate derivatives are reacted under controlled conditions. Optimization involves adjusting temperature, solvent polarity, and catalyst loading. A study demonstrated yields up to 86% by using ethyl diazoacetate and trifluoromethanesulfonyloxy precursors in a stepwise one-pot reaction . To enhance reproducibility, maintain anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include distinct pyrazole ring proton signals (δ 6.5–7.5 ppm) and tert-butyl group singlet peaks (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (MS) should show molecular ion peaks matching the exact mass (e.g., 464.51032 g/mol for derivatives) . For ambiguous results, compare with crystallographic data (e.g., X-ray diffraction) to resolve stereochemical uncertainties .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict and refine synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects, steric hindrance from tert-butyl groups). Use software like Gaussian or ORCA to simulate energy profiles, then validate predictions via small-scale trials. Feedback loops between experimental yields and computed activation energies refine pathway accuracy .
Q. What methodologies are recommended for resolving contradictions in spectroscopic or chromatographic data during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Employ orthogonal techniques:
- NMR : Use 2D experiments (COSY, HSQC) to confirm proton-carbon correlations.
- Chromatography : Pair HPLC with high-resolution MS to isolate and identify byproducts.
- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .
- Statistical Analysis : Apply multivariate analysis to distinguish signal noise from genuine structural features .
Q. How can Design of Experiments (DOE) principles be applied to systematically optimize the synthesis and purification processes?
- Methodological Answer : DOE minimizes experimental runs while maximizing data quality. For synthesis:
- Factors : Temperature, solvent ratio, catalyst concentration.
- Response Variables : Yield, purity.
- Design : Use a central composite design (CCD) or Box-Behnken matrix to explore interactions. For purification, optimize column chromatography conditions (e.g., gradient elution, stationary phase) via fractional factorial design. A study achieved 79–86% yields by iteratively refining triflate precursor stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
